molecular formula C16H15FN2O B11849625 3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one

3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one

Cat. No.: B11849625
M. Wt: 270.30 g/mol
InChI Key: PTSQGZAVHPDLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound with the molecular formula C16H15FN2O. It is a member of the azetidinone family, which are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzylamine with benzyl isocyanate, followed by cyclization to form the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

3-amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C16H15FN2O/c17-13-9-5-4-8-12(13)15-14(18)16(20)19(15)10-11-6-2-1-3-7-11/h1-9,14-15H,10,18H2

InChI Key

PTSQGZAVHPDLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3F

Origin of Product

United States

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